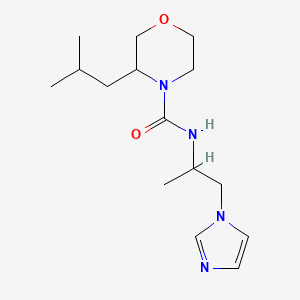
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide, also known as DPIA, is a chemical compound that has been studied for its potential applications in scientific research. DPIA is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
The mechanism of action of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been linked to a variety of physiological effects, including anti-inflammatory and anti-tumor activity. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective activity, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to have anti-inflammatory effects and to regulate glucose metabolism. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has also been shown to have antioxidant activity, and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One advantage of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide is its small size and simple structure, which makes it easy to synthesize and modify. 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has also been shown to have low toxicity, which makes it a potential candidate for drug development. However, one limitation of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are many potential future directions for research on 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide. One area of interest is the development of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide, which could lead to the development of new drugs with similar properties. Additionally, further research is needed to explore the potential applications of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide in other scientific research fields, such as immunology and microbiology.
合成方法
The synthesis of 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide involves several steps, starting with the reaction of 4,5-dimethylimidazole with 3-chloropropylamine. This produces 2-(4,5-dimethylimidazol-1-yl)-N-(3-chloropropyl)acetamide, which is then reacted with sodium methoxide to form 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In neuroscience, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been studied for its potential as a neuroprotective agent, and has been shown to have protective effects against oxidative stress and neuronal damage. In drug discovery, 2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide has been used as a lead compound for the development of new drugs with similar structures and properties.
属性
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9-10(2)14(8-13-9)7-11(15)12-5-4-6-16-3/h8H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKXOESORBBRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC(=O)NCCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dimethylimidazol-1-yl)-N-(3-methoxypropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)



![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-3-propan-2-ylpiperazin-2-one](/img/structure/B7594698.png)

![N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B7594702.png)


![N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7594733.png)
![N-[(1-hydroxycycloheptyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7594737.png)
![4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide](/img/structure/B7594741.png)